
Levocetirizine amide
概要
説明
Levocetirizine amide is a derivative of levocetirizine, which is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of levocetirizine amide typically involves the reaction of levocetirizine with an appropriate amide-forming reagent. One common method is the reaction of levocetirizine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as solvent casting or hot melt extrusion. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
Levocetirizine amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
Levocetirizine amide has several applications in scientific research, including:
Chemistry: Used as a model compound to study amide chemistry and reactions.
Biology: Investigated for its potential effects on histamine receptors and related pathways.
Medicine: Explored for its potential as an antihistamine with modified properties compared to levocetirizine.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Levocetirizine amide exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms associated with allergic reactions such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors .
類似化合物との比較
Similar Compounds
Cetirizine: The parent compound of levocetirizine, used as an antihistamine.
Loratadine: Another second-generation antihistamine with similar uses.
Hydroxyzine: A first-generation antihistamine with sedative properties.
Uniqueness
Compared to cetirizine and loratadine, levocetirizine amide may offer different binding affinities and metabolic pathways, making it a valuable compound for further research and development .
生物活性
Levocetirizine amide, a derivative of levocetirizine, is an antihistamine belonging to the class of second-generation H1-receptor antagonists. This compound is primarily utilized for its effectiveness in treating allergic conditions, including allergic rhinitis and chronic urticaria. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.
This compound functions as a selective inverse agonist at the histamine H1 receptor. By binding to these receptors, it inhibits the physiological effects of histamine, which include smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions.
Key Pharmacodynamic Properties:
- Selectivity: this compound exhibits higher selectivity for H1 receptors compared to first-generation antihistamines.
- Duration of Action: It has a prolonged therapeutic effect, allowing for once-daily dosing.
- Side Effects: The compound is characterized by a lower incidence of sedation and anticholinergic effects compared to older antihistamines .
Clinical Efficacy
Clinical studies have demonstrated that this compound is effective in reducing symptoms of allergic rhinitis and chronic urticaria. A review of recent clinical trials indicates that it provides significant relief from nasal congestion, sneezing, and itching.
Table 1: Clinical Efficacy of this compound
Study Type | Condition | Dosage | Efficacy Outcome |
---|---|---|---|
Randomized Control | Allergic Rhinitis | 5 mg daily | Significant reduction in symptoms |
Double-blind Trial | Chronic Urticaria | 5 mg daily | Improved quality of life scores |
Meta-analysis | Various Allergies | Varies | Overall effective in symptom relief |
Safety Profile
This compound has been shown to have a favorable safety profile. Adverse effects are generally mild and include headache, fatigue, and dry mouth. Serious side effects are rare.
Table 2: Common Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Headache | 10 |
Fatigue | 5 |
Dry Mouth | 4 |
Dizziness | 2 |
Case Studies
Several case studies highlight the efficacy and safety of this compound in real-world settings:
- Case Study on Chronic Urticaria: A patient with chronic urticaria experienced significant symptom relief after switching from cetirizine to this compound. The patient reported improved skin condition and reduced itchiness within one week of treatment.
- Pediatric Use: In a pediatric cohort study, children treated with this compound for allergic rhinitis showed comparable efficacy to adults, with minimal adverse effects reported.
- Elderly Patients: An observational study involving elderly patients indicated that this compound was well-tolerated and effective in managing allergic symptoms without significant sedation.
特性
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDQBJDVOYDLA-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909779-33-5 | |
Record name | Levocetirizine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOCETIRIZINE AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。